N-(4-acetamidophenyl)-3-methylbutanamide, also known as N-(4-methylphenyl)acetamide, is a chemical compound with the molecular formula and a molecular weight of approximately 205.28 g/mol. This compound is classified as an amide due to the presence of the amide functional group (-CONH2) attached to a phenyl ring substituted with an acetyl group. It is primarily recognized for its role in pharmaceutical applications, particularly in relation to analgesic and anti-inflammatory drugs.
The synthesis of N-(4-acetamidophenyl)-3-methylbutanamide can be achieved through several methods, primarily involving acylation reactions. A common synthetic route involves the acylation of 4-aminophenol with acetic anhydride or acetyl chloride, followed by the introduction of a 3-methylbutanamide group.
Technical Details:
The molecular structure of N-(4-acetamidophenyl)-3-methylbutanamide can be represented as follows:
Data:
InChI=1S/C12H17N2O/c1-9(2)7-13-11(15)10-5-3-4-6-12(10)14/h3-6,9H,7-8H2,1-2H3,(H,14,15)N-(4-acetamidophenyl)-3-methylbutanamide can participate in various chemical reactions typical of amides:
Technical Details:
The mechanism of action for N-(4-acetamidophenyl)-3-methylbutanamide primarily relates to its analgesic properties. It is believed to exert its effects through inhibition of cyclooxygenase enzymes (COX), thereby reducing the synthesis of prostaglandins involved in pain and inflammation.
Process:
Data:
The physical and chemical properties of N-(4-acetamidophenyl)-3-methylbutanamide are crucial for its application:
N-(4-acetamidophenyl)-3-methylbutanamide has several scientific uses:
This compound's versatility makes it valuable in both research and industrial applications, particularly within the pharmaceutical sector where it contributes to developing effective therapeutic agents.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5